3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
Overview
Description
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane is a nitrogen-rich compound known for its application in the synthesis of high-energy materials. It is a bicyclic compound with a unique structure that includes two nitro groups and four nitrogen atoms, making it a valuable intermediate in the production of explosives such as 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane typically involves the nitration of hexamine (urotropine) under controlled conditions. The reaction is carried out in fuming nitric acid at low temperatures, ranging from -8°C to -36°C . The process involves the formation of intermediate compounds such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX), which is further nitrated to produce HMX .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The presence of water and nitrogen oxides in the reaction mixture can influence the formation of intermediate products and the overall yield of HMX .
Chemical Reactions Analysis
Types of Reactions
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Nitration: Further nitration to produce HMX.
Decomposition: Thermal decomposition in solid phase and in solution.
Common Reagents and Conditions
Nitration: Fuming nitric acid, low temperatures (-8°C to -36°C).
Decomposition: Studied under various pH conditions in aqueous media.
Major Products Formed
Nitration: 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX).
Decomposition: Various nitrogen oxides and other by-products.
Scientific Research Applications
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane is primarily used in the field of high-energy materials. Its applications include:
Explosives: As an intermediate in the synthesis of HMX, a powerful explosive.
Reaction Kinetics Studies: Used to study the kinetics of thermal decomposition and nitration reactions.
Material Science: Research on its solubility and stability in various solvents.
Mechanism of Action
The mechanism of action of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane involves electrophilic attack by nitronium ions (NO2+) and nitrosonium ions (NO+) on the nitrogen atoms at positions 3 and 7. This leads to the formation of cationic intermediates, which are then attacked by nucleophilic water molecules, resulting in the formation of HMX . The presence of nitrogen oxides and water in the reaction mixture can significantly influence the reaction pathway and yield .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): A high-energy explosive synthesized from 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane.
Methylenedinitroamine (MDNA): A potential intermediate in the decomposition pathway of this compound.
Nitramide (NH2NO2): Another intermediate in the decomposition pathway.
Uniqueness
This compound is unique due to its high nitrogen content and its role as a key intermediate in the synthesis of HMX. Its stability and reactivity under specific conditions make it a valuable compound in the field of high-energy materials .
Properties
IUPAC Name |
3,7-dinitro-1,3,5,7-tetrazabicyclo[3.3.1]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYIYWCAYFTQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN(CN1CN(C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915232 | |
Record name | 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-56-4 | |
Record name | Dinitropentamethylenetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5,7-Tetraazabicyclo(3.3.1)nonane, 3,7-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.